![molecular formula C15H19NO4 B1375403 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid CAS No. 1195256-01-9](/img/structure/B1375403.png)
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
Overview
Description
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is a compound with the molecular formula C15H19NO4 and a molecular weight of 276.31 . It belongs to the class of carbamates.
Molecular Structure Analysis
The IUPAC name of this compound is 1-((benzyloxy)carbonyl)azepane-4-carboxylate . The InChI code is 1S/C15H19NO4/c17-14(18)13-7-4-9-16(10-8-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/p-1 .Scientific Research Applications
Crystallographic Analysis of Structural Features
The crystal structure of a compound closely related to 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, specifically a methyl ester derivative, has been extensively analyzed. This compound includes a fused tetracyclic system with three five-membered rings and one seven-membered azepane ring. The detailed structural analysis revealed the conformations of these rings and the orientations of substituents, providing insights into the stereochemical properties of such compounds (Toze et al., 2015).
Synthesis and Properties of Related Compounds
Several studies have focused on the synthesis and analysis of compounds that possess structural features similar to 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. For instance, the synthesis of a novel multifunctional benzoxazine monomer featuring an azobenzene unit, a carboxylic acid group, and a pyrene moiety demonstrated how such structures can be tailored to create materials with specific properties like enhanced dispersibility of carbon nanotubes in solvents (Mohamed et al., 2015).
Investigation of Related Benzazepine Derivatives
The synthesis and characterization of benzazepine derivatives, which share the azepane motif with 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, have been carried out to understand the properties and potential applications of these compounds. These studies provide insights into the hydrogen-bonded assembly of these compounds and how their structures relate to their chemical reactivity and potential applications (Guerrero et al., 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-phenylmethoxycarbonylazepane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-7-4-9-16(10-8-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCNEUUHMLQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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